molecular formula C20H22N2O5 B12366792 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one

Cat. No.: B12366792
M. Wt: 370.4 g/mol
InChI Key: LWBKHNRPDGNNKB-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxyethoxy, dimethylphenyl, and dimethoxy groups. The molecular formula is C20H22N2O5, and it has a molecular weight of 370.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one involves multiple steps. One common method starts with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-bromoethanol to form 2-bromoethoxy-3,5-dimethylphenol. This intermediate is then reacted with 2-amino-4,6-dimethoxybenzoic acid to form the quinazolinone core through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one involves its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers. The compound’s molecular targets include the monomers involved in the polymerization process, and the pathways include free radical polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one is unique due to its quinazolinone core, which provides additional stability and reactivity compared to other photoinitiators. Its ability to initiate polymerization under both UV and visible light makes it versatile for various applications .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,17,23H,5-6H2,1-4H3

InChI Key

LWBKHNRPDGNNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3C(=CC(=CC3=N2)OC)OC

Origin of Product

United States

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